molecular formula C20H28N2O2 B6104249 2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No. B6104249
M. Wt: 328.4 g/mol
InChI Key: WSFMVVVSQFFJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound is also commonly known as FMeNER-DMe and is a derivative of the compound N-ethyl-2-(2-amino-4-methylphenyl)thiazole-5-carboxamide (EMTA).

Mechanism of Action

The exact mechanism of action of 2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for serotonin and dopamine receptors in the brain. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound is its low yield during synthesis, which makes it difficult to produce large quantities for further research.

Future Directions

There are several future directions for research on 2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the exploration of the therapeutic potential of this compound in the treatment of other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol involves the reaction of this compound with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst and the resulting product is purified using chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has shown promising results in preclinical studies and has been found to have a high affinity for serotonin and dopamine receptors in the brain.

properties

IUPAC Name

2-[4-[(5-methylfuran-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-17-7-8-20(24-17)16-21-12-13-22(19(15-21)10-14-23)11-9-18-5-3-2-4-6-18/h2-8,19,23H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMVVVSQFFJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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